5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
CAS No.: 876873-23-3
Cat. No.: VC6493120
Molecular Formula: C19H15ClN2O5
Molecular Weight: 386.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876873-23-3 |
---|---|
Molecular Formula | C19H15ClN2O5 |
Molecular Weight | 386.79 |
IUPAC Name | 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide |
Standard InChI | InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-3-5-14(9-13)26-2)10-18(27-11)15-7-6-12(20)8-17(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Standard InChI Key | BHIPTTYGMPYLCD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-(4-Chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide (CAS No. 876873-23-3) is a furan-derived amide featuring a 4-chloro-2-nitrophenyl substituent at the 5-position of the furan ring and a 3-methoxyphenyl group attached via a carboxamide linkage. Its molecular formula, C₁₉H₁₅ClN₂O₅, corresponds to a molecular weight of 386.79 g/mol . The IUPAC name systematically describes its structure: 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 876873-23-3 |
Molecular Formula | C₁₉H₁₅ClN₂O₅ |
Molecular Weight | 386.79 g/mol |
IUPAC Name | 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide |
SMILES | CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)N+[O-])C(=O)NC3=CC(=CC=C3)OC |
InChIKey | BHIPTTYGMPYLCD-UHFFFAOYSA-N |
Structural Features and Functional Groups
The compound’s architecture combines multiple functional groups:
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Furan ring: A five-membered oxygen-containing heterocycle with a methyl group at the 2-position.
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Nitro group (NO₂): Electron-withdrawing substituent at the 2-position of the phenyl ring.
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Chloro group (Cl): Halogen substituent at the 4-position of the phenyl ring.
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Methoxyphenyl group (C₆H₄OCH₃): Attached via an amide bond, contributing to steric bulk and potential hydrogen-bonding interactions .
The interplay of these groups influences the compound’s electronic distribution, solubility, and reactivity. For instance, the nitro group’s electron-withdrawing nature polarizes the phenyl ring, enhancing susceptibility to nucleophilic substitution at the chloro-substituted position.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step protocols to assemble the furan core and introduce substituents. A representative route includes:
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Furan Ring Formation: Cyclization of γ-keto esters or acids under acidic conditions generates the 2-methylfuran scaffold.
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Nitrophenyl Introduction: Electrophilic aromatic nitration of 4-chlorophenylfuran derivatives using nitric acid/sulfuric acid mixtures.
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Amide Coupling: Reaction of 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid with 3-methoxyaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Furan cyclization | H₂SO₄, Δ, 2h | 65-70% |
Nitration | HNO₃/H₂SO₄, 0°C → rt, 4h | 50-55% |
Amide coupling | EDC, DMAP, CH₂Cl₂, rt, 12h | 60-65% |
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Analytical confirmation utilizes:
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 6.94 (d, J=8.0 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 6.45 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃) .
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¹³C NMR: 162.8 (C=O), 155.1 (C-O), 148.6 (NO₂), 134.2–112.4 (aromatic carbons), 55.3 (OCH₃), 14.1 (CH₃) .
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Reactivity and Functional Group Transformations
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield the corresponding amine derivative, 5-(4-chloro-2-aminophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide. This intermediate serves as a precursor for further functionalization (e.g., azo coupling, sulfonamide formation).
Nucleophilic Aromatic Substitution
The chloro substituent participates in SNAr reactions with nucleophiles (e.g., NaOH, amines) under elevated temperatures (80–100°C), replacing chlorine with hydroxyl or amino groups. For example, reaction with piperidine in DMF at 90°C produces 5-(2-nitro-4-piperidinophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide.
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to form 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid. This reaction is critical for probing structure-activity relationships in medicinal chemistry.
Activity | Mechanism | Potential Target |
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Antimicrobial | Cell wall synthesis inhibition | Penicillin-binding proteins |
Antiproliferative | Topoisomerase II inhibition | DNA replication machinery |
Materials Science
The compound’s rigid aromatic system and polar functional groups make it a candidate for:
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Liquid Crystals: Nitro and methoxy groups enhance anisotropic polarizability, enabling mesophase formation.
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Polymer Additives: Acting as a flame retardant via radical scavenging (Cl and NO₂ groups).
Analytical and Computational Studies
Spectroscopic Analysis
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IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict:
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